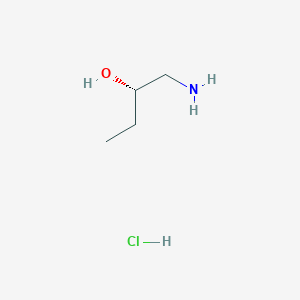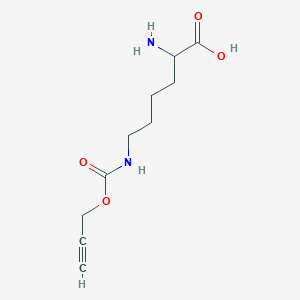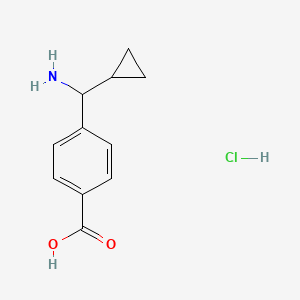
(3-Fluorophenyl)(tetrahydro-2h-pyran-4-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine is an organic compound with the molecular formula C12H16FNO It is characterized by the presence of a fluorophenyl group and a tetrahydropyran ring, connected via a methanamine linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine typically involves the reaction of 3-fluorobenzaldehyde with tetrahydro-2H-pyran-4-ylmethanamine under specific conditions. One common method includes the use of reducing agents such as lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at low temperatures . The reaction mixture is stirred and monitored using thin-layer chromatography (TLC) to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Hydroxide (OH-), amine groups
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
(3-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of (3-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Fluoro-4-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)methanamine: Similar structure with an additional oxygen atom in the pyran ring.
(4-(4-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-yl)methanamine: Contains a trifluoromethyl group instead of a fluorophenyl group.
(Tetrahydro-2H-pyran-4-yl)methanamine: Lacks the fluorophenyl group, making it a simpler analog.
Uniqueness
(3-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine is unique due to its specific combination of a fluorophenyl group and a tetrahydropyran ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C12H16FNO |
|---|---|
Poids moléculaire |
209.26 g/mol |
Nom IUPAC |
(3-fluorophenyl)-(oxan-4-yl)methanamine |
InChI |
InChI=1S/C12H16FNO/c13-11-3-1-2-10(8-11)12(14)9-4-6-15-7-5-9/h1-3,8-9,12H,4-7,14H2 |
Clé InChI |
ZTBOQGBLGPVUBW-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1C(C2=CC(=CC=C2)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B13652220.png)


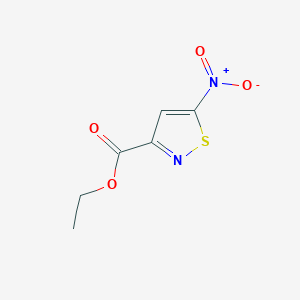
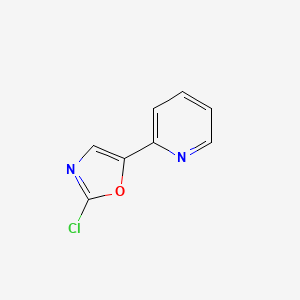
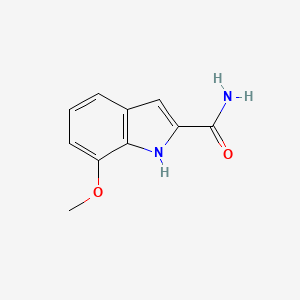
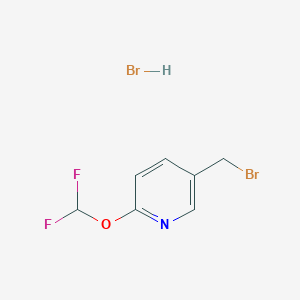
![Ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13652258.png)
